molecular formula C13H19N3O4 B2830294 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid CAS No. 2243511-99-9

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B2830294
CAS No.: 2243511-99-9
M. Wt: 281.312
InChI Key: DNLIRWUFRXSOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The dimethyl and isopropyl groups can be introduced through alkylation reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid include other heterocyclic compounds with similar core structures, such as:

    Pyrrolo[3,4-c]pyrazole derivatives: These compounds share the same core structure but may have different functional groups.

    Indole derivatives: Indole compounds have a similar bicyclic structure and are known for their diverse biological activities.

    Pyrazole derivatives: These compounds have a similar pyrazole ring and are used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can confer unique chemical and biological properties.

Properties

IUPAC Name

6,6-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)16-6-7-8(10(17)18)14-15-9(7)13(16,4)5/h6H2,1-5H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLIRWUFRXSOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.